molecular formula C13H10N2O4 B1333056 Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate CAS No. 223127-51-3

Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate

Cat. No. B1333056
M. Wt: 258.23 g/mol
InChI Key: XRRFJUHQTAZVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate” is a chemical compound with the molecular formula C13H10N2O4 . It is used in biochemical research .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate” is represented by the formula C13H10N2O4 . This indicates that the compound contains 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.

Scientific Research Applications

3. Detailed Description of the Methods of Application or Experimental Procedures The synthesis was carried out using a bimetallic metal–organic framework material, generated by bridging iron (III) cations and nickel (II) cations with 1,4-Benzenedicarboxylic anions (Fe 2 Ni-BDC). This was synthesized by a solvothermal approach using nickel (II) nitrate hexahydrate and iron (III) chloride hexahydrate as the mixed metal source and 1,4-Benzenedicarboxylic acid (H 2 BDC) as the organic ligand source .

1. Proteomics Research “Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound might be used in the study of protein interactions, identification, and characterization .

2. Synthesis of N-(4-methylpyridin-2-yl)benzamide and N-(5-chloropyridin-2-yl)benzamide In a study, the reaction performed between 4-methyl-2-aminopyridine and trans-β-nitrostyrene produced N-(4-methylpyridin-2-yl)benzamide with 78% yield . Similarly, a 68% yield of N-(5-chloropyridin-2-yl)benzamide was obtained for a reaction between 5-chloro-2-aminopyridine and trans-β-nitrostyrene .

1. Medicinal Chemistry “Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate” can be used in the synthesis of various pharmaceutical compounds . In medicinal chemistry, this compound could be used as a building block in the synthesis of drugs that target specific diseases .

2. Synthesis of Various Pharmaceutical Compounds In a study, the reaction performed between 4-methyl-2-aminopyridine and trans-β-nitrostyrene produced N-(4-methylpyridin-2-yl)benzamide with 78% yield . Similarly, a 68% yield of N-(5-chloropyridin-2-yl)benzamide was obtained for a reaction between 5-chloro-2-aminopyridine and trans-β-nitrostyrene . These compounds could potentially be used in the development of new drugs .

Safety And Hazards

The safety and hazards associated with “Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate” are not specified in the web search results .

properties

IUPAC Name

methyl 4-(5-nitropyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c1-19-13(16)10-4-2-9(3-5-10)12-7-6-11(8-14-12)15(17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRFJUHQTAZVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377181
Record name Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate

CAS RN

223127-51-3
Record name Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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